
1-(Ethylsulfonyl)piperidine-4-carboxylic acid
Overview
Description
1-(Ethylsulfonyl)piperidine-4-carboxylic acid (CAS: Not explicitly provided; molecular formula: C₈H₁₅NO₄S) is a piperidine derivative characterized by an ethylsulfonyl group (-SO₂C₂H₅) at the 1-position and a carboxylic acid (-COOH) at the 4-position of the piperidine ring. Its SMILES notation is O=S(=O)(CC)N1CCC(CC1)C(=O)O, and its InChIKey is derived from the structure: InChI=1S/C8H15NO4S/c1-2-14(12,13)9-5-3-7(4-6-9)8(10)11/h7H,2-6H2,1H3,(H,10,11) . The ethylsulfonyl group confers moderate lipophilicity, while the carboxylic acid enables hydrogen bonding and ionic interactions, making it relevant in medicinal chemistry for drug design and enzyme inhibition studies.
Preparation Methods
The synthesis of 1-(Ethylsulfonyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with ethylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-(Ethylsulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group using reducing agents like lithium aluminum hydride.
Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides or thiols .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of piperidine derivatives, including 1-(Ethylsulfonyl)piperidine-4-carboxylic acid, as antiviral agents. For instance, research has demonstrated that certain piperidine analogues exhibit significant activity against influenza viruses and coronaviruses. The mechanism of action may involve inhibition of viral replication or interference with viral entry into host cells .
Carbonic Anhydrase Inhibition
The compound has also been investigated for its inhibitory effects on carbonic anhydrases (CAs), which are enzymes involved in various physiological processes. Inhibitors targeting specific isoforms of CAs are being explored for their potential in treating conditions such as glaucoma and cancer. Studies have shown that modifications to piperidine derivatives can enhance selectivity and potency against specific CA isoforms, indicating a promising avenue for therapeutic development .
Enzyme Interaction Studies
This compound serves as a valuable tool in biochemical research to understand enzyme interactions and metabolic pathways. Its structural features allow it to participate in various biochemical reactions, making it useful for studying enzyme kinetics and inhibition mechanisms .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins. These computational approaches provide insights into the compound's potential efficacy and guide further modifications to improve its biological activity .
Case Studies
Mechanism of Action
The mechanism of action of 1-(Ethylsulfonyl)piperidine-4-carboxylic acid is not well-documented in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways affected by this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the piperidine-4-carboxylic acid backbone but differ in substituents, leading to variations in physicochemical properties, synthesis, and applications.
Ethyl 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylate
- Structure : Contains a 4-chlorophenylsulfonyl group and an ethyl ester instead of a carboxylic acid.
- Molecular Formula: C₁₄H₁₈ClNO₄S (MW: 331.82 g/mol).
- Synthesis : Reacts 4-chlorobenzene sulfonyl chloride with ethyl piperidin-3-carboxylate in an aqueous medium at pH 9–10 .
- Properties : Density 1.322 g/cm³, predicted pKa -6.06 .
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic Acid
- Structure : Features a sulfamoylbenzoyl (-C(O)C₆H₄SO₂NH₂) substituent.
- Molecular Formula : C₁₃H₁₆N₂O₅S (MW: 312.34 g/mol).
- Synthesis : Hydrolysis of ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate with NaOH (88% yield) .
- Properties : Melting point 162–163°C; IR bands at 1730 cm⁻¹ (carbonyl) and 1687 cm⁻¹ (sulfonamide) .
- Application : Acts as a human carbonic anhydrase inhibitor, highlighting the role of sulfonamide groups in enzyme targeting .
1-[(3-Fluorophenyl)sulfonyl]piperidine-4-carboxylic Acid
- Structure : Substituted with a 3-fluorophenylsulfonyl group.
- Molecular Formula: C₁₂H₁₄FNO₄S (CAS: 891392-75-9) .
1-(6-Ethoxy-2-Methylsulfanylpyrimidin-4-yl)piperidine-4-carboxylic Acid
- Structure : Contains a heterocyclic pyrimidinyl group with ethoxy and methylsulfanyl substituents.
- Molecular Formula : C₁₃H₂₀N₃O₃S₂ (CAS: 1353985-26-8) .
Comparative Data Table
Key Research Findings
Sulfonyl Group Impact :
- Ethylsulfonyl groups (as in the target compound) offer moderate electron-withdrawing effects and lipophilicity, balancing solubility and membrane permeability. In contrast, aryl sulfonyl groups (e.g., 4-chlorophenyl or 3-fluorophenyl) increase steric bulk and polarity .
- Sulfamoyl substituents (e.g., in 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid) enhance enzyme inhibition via hydrogen bonding to catalytic residues .
Carboxylic Acid vs. Ester Bioavailability :
- The carboxylic acid in this compound facilitates ionic interactions in physiological environments, whereas ester derivatives (e.g., ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate) may act as prodrugs, improving oral absorption .
Biological Activity
1-(Ethylsulfonyl)piperidine-4-carboxylic acid (C8H15NO4S) is a compound of interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C8H15NO4S
- Molecular Weight : 221.27 g/mol
- Structural Features : The compound features a piperidine ring substituted with an ethylsulfonyl group and a carboxylic acid moiety, contributing to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or other critical biomolecules.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways. This modulation can lead to changes in physiological responses.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : Studies have shown that the compound can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
- Neuroprotective Effects : There is evidence indicating that this compound may protect neuronal cells from oxidative stress, which is crucial for developing therapies for neurodegenerative disorders.
Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Enzyme Inhibition | Inhibition of specific enzymes | |
Anti-inflammatory | Reduction in inflammation markers | |
Neuroprotection | Protection against oxidative stress |
Study 1: Enzyme Inhibition
A study conducted by researchers examined the effect of this compound on various enzymes involved in metabolic processes. Results indicated a significant inhibition of enzyme activity, leading to altered metabolic profiles in treated cells.
Study 2: Anti-inflammatory Effects
In vitro experiments demonstrated that treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines. This suggests its potential use as an anti-inflammatory agent in clinical settings.
Study 3: Neuroprotective Properties
Research involving neuronal cell cultures showed that exposure to this compound reduced cell death induced by oxidative stress. This highlights its potential application in neuroprotection and therapy for conditions like Alzheimer's disease.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-(ethylsulfonyl)piperidine-4-carboxylic acid derivatives?
The synthesis typically involves sulfonylation of the piperidine nitrogen. For example, reacting piperidine-4-carboxylic acid with ethylsulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane) yields the sulfonylated product. Purification via recrystallization or column chromatography is critical to achieve >95% purity, as validated by HPLC and NMR . Key challenges include controlling reaction exothermicity and avoiding over-sulfonylation.
Q. How can researchers validate the purity and structural integrity of this compound?
Standard analytical methods include:
- HPLC : Retention time consistency and peak symmetry (e.g., using C18 columns with acetonitrile/water gradients) .
- NMR : Confirming the absence of unreacted starting materials (e.g., δ ~2.5–3.5 ppm for sulfonyl protons, δ ~3.8–4.2 ppm for piperidine protons) .
- Mass spectrometry : Matching the molecular ion peak (e.g., m/z 288.32 for C11H16N2O5S) with theoretical values .
Q. What solvent systems are optimal for dissolving this compound in experimental settings?
The compound exhibits solubility in polar aprotic solvents like DMSO (≥10 mg/mL) and dichloromethane. For aqueous buffers, pre-dissolution in DMSO followed by dilution to ≤1% v/v is recommended to avoid precipitation . Solubility in ethanol or acetone is moderate (~5–10 mg/mL) but varies with temperature .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the piperidine ring) influence the biological activity of this compound derivatives?
Modifications at the 4-position (e.g., esterification or amidation of the carboxylic acid) can alter bioavailability and target binding. For instance:
- Ester derivatives (e.g., ethyl esters) enhance membrane permeability but require enzymatic hydrolysis for activation .
- Amide derivatives show improved stability in plasma but may reduce affinity for certain receptors.
Structure-activity relationship (SAR) studies using in vitro assays (e.g., enzyme inhibition or cellular uptake) are essential to optimize pharmacodynamic profiles .
Q. How can researchers resolve contradictory data on the physicochemical properties (e.g., logP) of sulfonylated piperidine derivatives?
Discrepancies in logP values (e.g., reported logP = -0.194 vs. 0.283 for similar compounds) often arise from:
- Measurement techniques : Shake-flask vs. computational methods (e.g., XLogP3).
- pH-dependent ionization : The carboxylic acid group (pKa ~4.5) influences partitioning in aqueous systems.
To address contradictions, researchers should:
Q. What strategies mitigate decomposition of this compound during long-term storage?
Decomposition pathways include hydrolysis of the sulfonyl group or decarboxylation. Recommended practices:
- Storage : Under inert atmosphere (N2 or Ar) at -20°C in desiccated conditions .
- Stability monitoring : Periodic HPLC analysis (e.g., every 6 months) to detect degradation products (>2% impurity threshold) .
- Lyophilization : For aqueous formulations, lyophilization with cryoprotectants (e.g., trehalose) enhances stability .
Q. Methodological Challenges
Q. How should researchers design experiments to assess the metabolic stability of this compound in biological matrices?
- In vitro models : Use liver microsomes (human or rodent) with NADPH cofactors to measure oxidative metabolism. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- Metabolite identification : High-resolution MS (HRMS) with fragmentation patterns (e.g., sulfone oxidation to sulfonic acid derivatives) .
- Data interpretation : Compare half-life (t1/2) and intrinsic clearance (Clint) values to benchmark compounds (e.g., verapamil for high-clearance references) .
Q. What computational tools are effective for predicting the interaction of this compound with protein targets?
- Molecular docking : Software like AutoDock Vina or Schrödinger Maestro can model binding to sulfotransferases or γ-aminobutyric acid (GABA) receptors .
- MD simulations : GROMACS or AMBER for assessing binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .
- ADMET prediction : Tools like SwissADME to estimate blood-brain barrier permeability (e.g., TPSA ~90 Ų suggests limited CNS penetration) .
Properties
IUPAC Name |
1-ethylsulfonylpiperidine-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-2-14(12,13)9-5-3-7(4-6-9)8(10)11/h7H,2-6H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXILSJTWIHHRJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24809397 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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